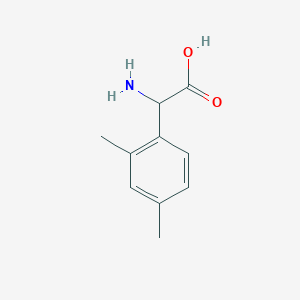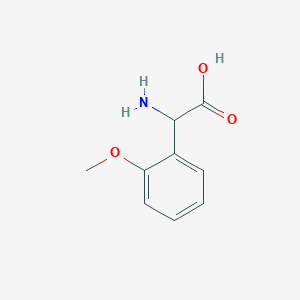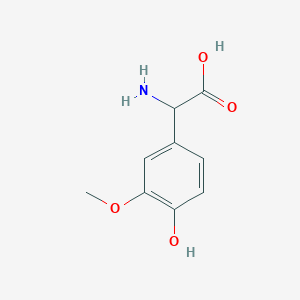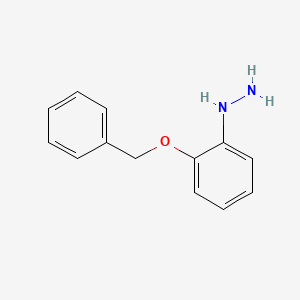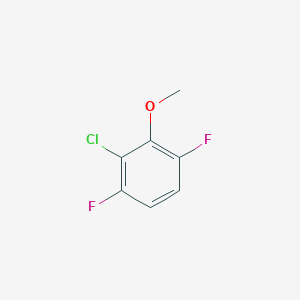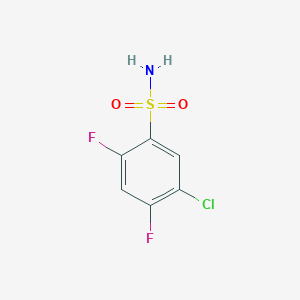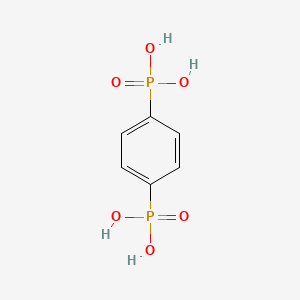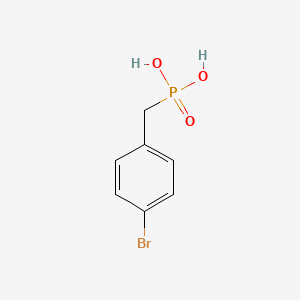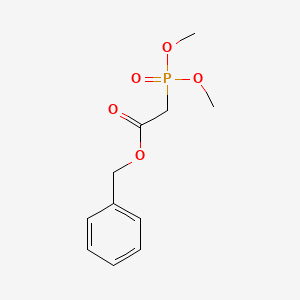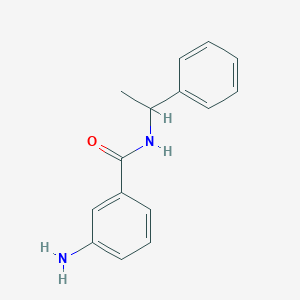
4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
Übersicht
Beschreibung
The compound "4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride" is a chemical entity that can be inferred to possess an oxazole ring attached to a benzenesulfonyl chloride moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactivity, which can be used to infer potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of oxazole derivatives is well-documented in the literature. For instance, a novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been achieved using ruthenium(II) porphyrin-copper chloride catalyzed cyclization, starting from benzene carboxylic acids and phenylethenes or phenylacetylenes . This method proceeds via the formation of an intermolecular C-N bond and an intramolecular C-O bond. Although the exact synthesis of "4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride" is not described, similar catalytic systems could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the oxazole ring can significantly influence the electronic distribution and steric hindrance of the molecule, which in turn affects its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzenesulfonyl chloride derivatives are known to be reactive towards nucleophiles, including amines, to form sulfonamides . The reactivity of the sulfonyl chloride group in the presence of amines can lead to the formation of sulfonamide bonds while retaining other functional moieties, such as benzoxazine or isocoumarin . The presence of the oxazole ring could influence the reactivity of the sulfonyl chloride group, potentially leading to selective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride" can be speculated based on related compounds. The benzenesulfonyl chloride group is typically a solid at room temperature and is sensitive to moisture due to its reactivity with water . The oxazole ring can contribute to the compound's stability and solubility in organic solvents . The electronic properties of the oxazole ring can also affect the acidity and basicity of the molecule, which are important in its interactions with biological systems .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
-
Synthesis of New Chemical Entities
- The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
- Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
- Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
-
Synthesis of Oxazolines
- Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
- Many oxazoline-based ring structures presently available are noticeable for their biological activities .
- Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- Maximum yields and short reaction times were achieved under ultrasonic irradiations. Different substituted mono- 3 and bis-oxazolines 5 were attained from the corresponding nitriles 1, 4 in good to excellent yields .
-
Antibacterial Activity
- Oxazole-based molecules have shown significant antibacterial activity .
- The structural and chemical diversity of oxazole-based molecules enables different types of interactions with various receptors and enzymes, showing broad biological activities .
- A wide variety of oxazole-containing compounds have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial .
-
Cytostatic Activity
- Certain compounds have shown effective growth inhibition (IC 50 values), and also cytostatic activity, with IC 100 values for various human cell lines .
- For example, compound 11 showed cytostatic activity, with IC 100 values of 15.50, 56.83, 64.17 and 112.42 μM for glioma (U251), ovarian (OVCAR-03), prostate (PC-3) and melanoma (UACC-62) human cell lines, respectively .
-
Viral Entry Inhibition
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUTLAPXWBIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380059 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
CAS RN |
337508-66-4 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



